Target Binding Affinity and Functional Potency: Absence of Comparator Data
Despite structural resemblance to pyridine-2-amide CB2 agonists containing the cyclopropylmethoxy motif described in patent WO2012168350 [1], no binding affinity (Ki) or functional potency (EC50) values were located for 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine at human CB2 or CB1 receptors. Comparator compounds in the patent show Ki values for CB2 ranging from 0.6 nM to >10,000 nM; however, the 4-pyridyl regioisomer and pyrrolidine amide linkage of the target compound differ fundamentally from the 2-pyridine carboxamide core of the patented series. Direct extrapolation of activity is not scientifically valid.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | WO2012168350 exemplified compounds: Ki = 0.6 - >10,000 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Human CB2 receptor radioligand displacement assays |
Why This Matters
Without receptor-level quantification, any claim of target engagement or superiority over close analogs is speculative, precluding rational selection for CB2-focused research.
- [1] F. Hoffmann-La Roche AG. Pyridin-2-amides useful as CB2 agonists. International Patent WO2012168350A1, published 2012-12-13. View Source
